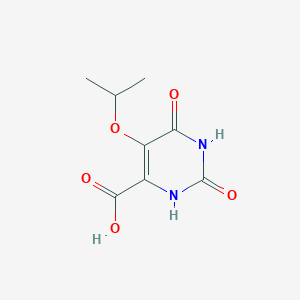
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the pyrimidine ring with isopropyl alcohol in the presence of a suitable base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the dioxo groups and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols in the presence of a base.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing the dioxo groups.
Substituted Derivatives: Compounds with different alkoxy groups replacing the propan-2-yloxy group.
Aplicaciones Científicas De Investigación
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biological pyrimidines.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrates or binding to the active site.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the propan-2-yloxy group.
5-(Propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the dioxo groups.
Uniqueness
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of both the dioxo groups and the propan-2-yloxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O5 |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2,4-dioxo-5-propan-2-yloxy-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-3(2)15-5-4(7(12)13)9-8(14)10-6(5)11/h3H,1-2H3,(H,12,13)(H2,9,10,11,14) |
Clave InChI |
GZYTUZPPKNAPHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(NC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


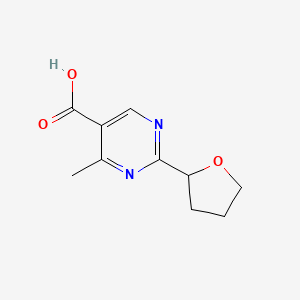
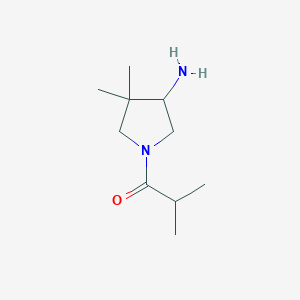
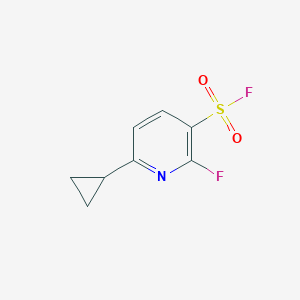
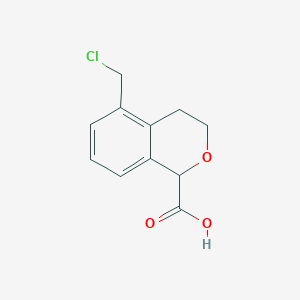

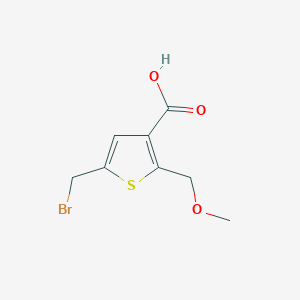
![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

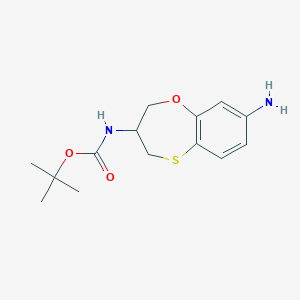
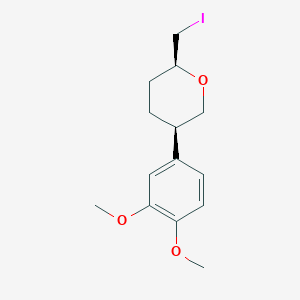
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)

